molecular formula C15H13BrN4O B6443922 5-bromo-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyridine-3-carbonitrile CAS No. 2640966-25-0

5-bromo-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyridine-3-carbonitrile

Cat. No.: B6443922
CAS No.: 2640966-25-0
M. Wt: 345.19 g/mol
InChI Key: LDXXWQGDUBHOJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyridine-3-carbonitrile, also known as 5-Br-2-PAzPy, is a small molecule that has been studied for its potential applications in medicinal chemistry and drug development. 5-Br-2-PAzPy is a heterocyclic compound composed of a pyridine ring substituted with a bromine atom and an azetidine ring. It is a relatively simple molecule that has been used in a variety of research and laboratory experiments.

Scientific Research Applications

5-bromo-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyridine-3-carbonitrile has been used in a variety of scientific research and laboratory experiments. It has been used to investigate the effects of bromine substitution on the reactivity of heterocyclic compounds. It has also been used to study the effects of azetidine ring substitution on the reactivity of pyridine-containing molecules. Furthermore, this compound has been used to study the effects of bromination and azetidine substitution on the reactivity of other heterocyclic compounds.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-bromo-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyridine-3-carbonitrile in laboratory experiments is that it is a relatively simple molecule that can be easily synthesized and purified. Furthermore, the bromine substitution and azetidine ring substitution of the pyridine ring can be used to study the effects of these substitutions on the reactivity of the molecule. The main limitation of using this compound in laboratory experiments is that the biochemical and physiological effects of the molecule are not yet fully understood.

Future Directions

The potential future directions for research on 5-bromo-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyridine-3-carbonitrile include the further exploration of its biochemical and physiological effects, the investigation of its potential applications in medicinal chemistry and drug development, and the study of its effects on the reactivity of other heterocyclic compounds. Furthermore, further research could be conducted to explore the effects of bromine substitution and azetidine substitution on the reactivity of other molecules, such as enzymes and other proteins. Additionally, further research could be conducted to explore the potential applications of this compound in other areas, such as catalysis, materials science, and nanotechnology.

Synthesis Methods

The synthesis of 5-bromo-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyridine-3-carbonitrile can be achieved through a multi-step process. The first step involves the preparation of a pyridine-3-ylmethyl chloride precursor. This is followed by the reaction of the pyridine-3-ylmethyl chloride with a bromine source in order to obtain the this compound product. The last step involves the purification of the product via chromatography.

Properties

IUPAC Name

5-bromo-2-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN4O/c16-13-4-12(5-17)15(19-6-13)20-8-11(9-20)10-21-14-2-1-3-18-7-14/h1-4,6-7,11H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXXWQGDUBHOJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=C(C=C(C=N2)Br)C#N)COC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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